Urea, N-hexyl-N'-methyl-

CAS No.: 39804-97-2

Cat. No.: VC16028842

Molecular Formula: C8H18N2O

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39804-97-2 |

|---|---|

| Molecular Formula | C8H18N2O |

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | 1-hexyl-3-methylurea |

| Standard InChI | InChI=1S/C8H18N2O/c1-3-4-5-6-7-10-8(11)9-2/h3-7H2,1-2H3,(H2,9,10,11) |

| Standard InChI Key | XQGJMFADIWWUSH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCNC(=O)NC |

Introduction

Chemical Structure and Nomenclature

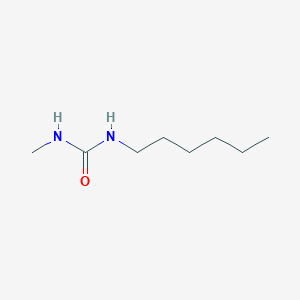

Urea, N-hexyl-N'-methyl- (systematic IUPAC name: 1-hexyl-3-methylurea) is characterized by the molecular formula C₈H₁₈N₂O. Its structure consists of a urea backbone (NH₂CONH₂) with two substituents:

-

A hexyl group (-C₆H₁₃) attached to one nitrogen atom (N-hexyl).

-

A methyl group (-CH₃) attached to the adjacent nitrogen atom (N'-methyl).

This asymmetry introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions .

Synthesis and Manufacturing

Regioselective Alkylation of Ureas

A pivotal method for synthesizing disubstituted ureas involves transition metal-catalyzed alkylation. As demonstrated by Li et al. (2013), iridium-based catalysts enable regioselective N-alkylation of monosubstituted ureas with alcohols . Applied to urea, N-hexyl-N'-methyl-, this strategy could involve:

-

Step 1: Synthesis of N-methylurea via reaction of methylamine with urea .

-

Step 2: Iridium-catalyzed alkylation of N-methylurea with hexanol under dehydrogenation conditions, yielding N-hexyl-N'-methylurea .

The reaction proceeds via a "hydrogen-borrowing" mechanism, where the alcohol is dehydrogenated to an aldehyde, condenses with the urea, and is subsequently reduced. This method offers high atom efficiency and water as the sole byproduct .

Alternative Routes

-

Isocyanate Route: Reaction of hexyl isocyanate with methylamine.

-

Phosgene Derivatives: Condensation of hexylamine and methylamine with phosgene equivalents (e.g., triphosgene).

Physicochemical Properties

While experimental data for urea, N-hexyl-N'-methyl- are scarce, properties can be inferred from analogous compounds:

The hexyl group significantly enhances lipophilicity, reducing water solubility and increasing affinity for organic solvents.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Methylurea derivatives serve as precursors in drug synthesis, such as anticonvulsants and kinase inhibitors . The hexyl chain in urea, N-hexyl-N'-methyl- may improve membrane permeability, making it valuable for prodrug design.

Agrochemicals

Dialkyl ureas are employed as herbicides and plant growth regulators. The hexyl moiety could enhance foliar adhesion and rainfastness.

Supramolecular Chemistry

Ureas form hydrogen-bonded networks, useful in crystal engineering. The asymmetry in urea, N-hexyl-N'-methyl- may enable tailored molecular assemblies.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume